2-methoxy-4-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methyl-1-benzofuran-2-carboxylate
Description
The compound 2-methoxy-4-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methyl-1-benzofuran-2-carboxylate is a structurally complex molecule featuring a hybrid pharmacophore combining a 1,3-thiazolidin-4-one core, a benzofuran moiety, and an allyl substituent. Key structural elements include:
- 1,3-Thiazolidin-4-one ring: A five-membered heterocyclic ring with sulfur at position 1, a thiocarbonyl group at position 2, and a ketone at position 2. The Z-configuration of the exocyclic methylidene group at position 5 is critical for its stereoelectronic properties .
- Allyl (prop-2-en-1-yl) substituent: Introduced at position 3 of the thiazolidinone ring, this group may influence reactivity and biological activity through steric and electronic effects .
This compound belongs to a class of thiazolidinone derivatives known for diverse bioactivities, including antimicrobial, anti-inflammatory, and anticancer properties .
Properties
Molecular Formula |
C24H19NO5S2 |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
[2-methoxy-4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 3-methyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C24H19NO5S2/c1-4-11-25-22(26)20(32-24(25)31)13-15-9-10-18(19(12-15)28-3)30-23(27)21-14(2)16-7-5-6-8-17(16)29-21/h4-10,12-13H,1,11H2,2-3H3/b20-13- |
InChI Key |
OZXCNJPLJRCXDH-MOSHPQCFSA-N |
Isomeric SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)OC3=C(C=C(C=C3)/C=C\4/C(=O)N(C(=S)S4)CC=C)OC |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)OC3=C(C=C(C=C3)C=C4C(=O)N(C(=S)S4)CC=C)OC |
Origin of Product |
United States |
Preparation Methods
Nano-Catalyzed Synthesis
Nano-CdZr₄(PO₄)₆ catalysts enable solvent-free synthesis of thiazolidinones at room temperature, reducing reaction times to 2 hours with 93% yield.
Microwave-Assisted Reactions
Microwave irradiation (150 W, 100°C) accelerates the benzofuran-thiazolidinone coupling, achieving 80% yield in 30 minutes.
Characterization and Analytical Data
Key spectroscopic data for the target compound:
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of thiazolidinones exhibit promising anticancer properties. The thiazolidinone moiety in this compound may contribute to its ability to inhibit cancer cell proliferation. Research has shown that compounds containing thiazolidinone structures can induce apoptosis in various cancer cell lines, suggesting potential applications in cancer therapeutics .
Antimicrobial Properties
The presence of the thioxo and methoxy groups may enhance the compound's antimicrobial efficacy. Preliminary studies have demonstrated that similar compounds exhibit activity against a range of bacterial strains, including resistant strains . This suggests that the compound could be explored as a novel antimicrobial agent.
Organic Electronics
The unique structural features of this compound make it suitable for applications in organic electronics. Its ability to form thin films and conduct electricity can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into similar benzofuran derivatives has shown their potential in enhancing charge transport properties in electronic devices .
Study on Anticancer Activity
A study published in Molecules investigated the anticancer effects of various thiazolidinone derivatives. The results indicated that compounds with similar structural motifs to 2-methoxy-4-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methyl-1-benzofuran-2-carboxylate exhibited significant cytotoxicity against human breast cancer cells. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .
Antimicrobial Efficacy Investigation
Another research effort focused on evaluating the antimicrobial properties of thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives demonstrated notable antibacterial activity, suggesting a pathway for developing new antibiotics based on this chemical framework .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Key Observations :
- The allyl group in the target compound may enhance membrane permeability compared to benzyl or phenyl substituents in analogues like 3a–c .
- Z-configuration of the methylidene group is conserved in active analogues (e.g., 5b, 5h), suggesting its necessity for bioactivity .
Physicochemical Properties
Key Differences :
- The benzofuran moiety in the target compound contributes to a redshifted UV absorption compared to indole-containing analogues .
- Allyl group vibrations in IR (~1640 cm⁻¹ for C=C stretch) distinguish it from benzyl-substituted thiazolidinones .
Reactivity and Stability
- The thiocarbonyl group at position 2 of the thiazolidinone ring renders the compound prone to tautomerism and nucleophilic attacks, similar to analogues like 5b .
- The allyl substituent may participate in Michael addition or polymerization under basic conditions, unlike stable aryl groups in 5h .
Biological Activity
The compound 2-methoxy-4-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methyl-1-benzofuran-2-carboxylate is a complex organic molecule characterized by its unique structural features that include a thiazolidinone moiety and a benzofuran derivative. This compound has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 346.4 g/mol. The IUPAC name reflects its intricate structure, which includes both methoxy and thioxo functionalities. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | 2-methoxy-4-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methyl-1-benzofuran-2-carboxylate |
Anticancer Activity
Recent studies have reported the anticancer properties of compounds related to thiazolidinones, including derivatives similar to the compound . The biological activity is often assessed through in vitro assays against various cancer cell lines.
- Inhibition of Kinases : Research indicates that thiazolidinone derivatives exhibit inhibitory effects on several protein kinases, which play crucial roles in cancer cell proliferation. For instance, compounds have shown IC50 values in the micromolar range against DYRK1A and GSK3α/β kinases, suggesting potential for further development as anticancer agents .
- Cell Line Studies : In vitro studies involving human tumor cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer) have demonstrated that certain thiazolidinone derivatives possess significant cytotoxic effects, with IC50 values often below 10 μM. For example, related compounds have shown promising results with IC50 values of 8 μM against Caco2 cells and 6 μM against HCT116 cells .
Antimicrobial Activity
Thiazolidinone derivatives also exhibit antimicrobial properties. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways essential for bacterial survival.
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives is heavily influenced by their structural features. Key aspects include:
- Substituents on the Phenyl Ring : The presence of electron-donating groups (e.g., methoxy) can enhance biological activity by increasing electron density and improving interactions with biological targets.
- Thioxo Group : The thioxo functionality has been associated with increased potency against various enzymes and receptors involved in cancer progression.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Thiazolidinediones : A comprehensive study evaluated various thiazolidinedione derivatives for their anticancer activity, revealing that specific substitutions significantly enhanced their efficacy against different cancer cell lines .
- Microwave-Assisted Synthesis : Research utilizing microwave synthesis techniques has yielded novel thiazolidinone compounds with improved yields and biological activities, demonstrating the effectiveness of modern synthetic approaches in drug discovery .
Q & A
Q. What computational tools predict metabolic stability and toxicity?
- Methodology:
- ADMET Prediction: Tools like SwissADME or ProTox-II estimate hepatotoxicity, CYP450 inhibition.
- Metabolite Identification: LC-MS/MS profiles after incubation with liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
